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Compound of Interest

Compound Name: Xylocydine

Cat. No.: B1683607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Xylocydine is a novel synthetic nucleoside analog that has demonstrated significant potential

as an anti-cancer agent, particularly in the context of hepatocellular carcinoma (HCC).

Identified as a potent inhibitor of cyclin-dependent kinases (Cdks), Xylocydine exerts its

cytotoxic effects through the induction of apoptosis and cell cycle arrest. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

the molecular mechanism of action of Xylocydine. Detailed experimental methodologies for

key assays used to characterize its biological activity are provided, along with a summary of its

quantitative effects on various cellular targets. Signaling pathways and experimental workflows

are visually represented to facilitate a deeper understanding of its function.

Chemical Structure and Physicochemical Properties
Xylocydine, with the chemical name 4-amino-6-bromo-7-(β-D-xylofuranosyl)pyrrolo[2,3-

d]pyrimidine-5-carboxamide, is a purine analog characterized by a xylofuranosyl sugar moiety.

This structural feature is a key determinant of its biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1683607?utm_src=pdf-interest
https://www.benchchem.com/product/b1683607?utm_src=pdf-body
https://www.benchchem.com/product/b1683607?utm_src=pdf-body
https://www.benchchem.com/product/b1683607?utm_src=pdf-body
https://www.benchchem.com/product/b1683607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 685901-63-7 [1]

Molecular Formula C₁₂H₁₄BrN₅O₅ [1]

Molecular Weight 388.17 g/mol [1]

Appearance Solid

Solubility Soluble in DMSO

IUPAC Name

4-amino-6-bromo-7-(β-D-

xylofuranosyl)pyrrolo[2,3-

d]pyrimidine-5-carboxamide

Biological Properties and Mechanism of Action
Xylocydine is a potent inhibitor of several cyclin-dependent kinases, which are key regulators

of the cell cycle and transcription. Its primary mechanism of action involves the induction of

apoptosis in cancer cells.

Inhibition of Cyclin-Dependent Kinases (Cdks)
Xylocydine has been shown to inhibit the activity of multiple Cdks, with high potency against

Cdk1, Cdk2, Cdk7, and Cdk9.[2] The inhibition of these kinases disrupts the normal

progression of the cell cycle and leads to cell cycle arrest.

Target IC₅₀ (in vitro) Cellular IC₅₀ Reference

Cdk1/cyclin B 1.4 nM 50-100 nM [3]

Cdk2/cyclin A 61 nM 200-500 nM [3]

Cdk7 Strong inhibition Strong inhibition [2]

Cdk9 Strong inhibition Strong inhibition [2]

Induction of Apoptosis in Hepatocellular Carcinoma
(HCC) Cells
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Xylocydine is an effective inducer of apoptosis in HCC cells.[2] This pro-apoptotic activity is

mediated through the modulation of key regulatory proteins in the apoptotic signaling cascade.

Downregulation of Anti-Apoptotic Proteins: Xylocydine treatment leads to a marked

decrease in the expression of the anti-apoptotic proteins Bcl-2, XIAP (X-linked inhibitor of

apoptosis protein), and survivin.[2]

Upregulation of Pro-Apoptotic Proteins: Conversely, Xylocydine upregulates the expression

of the pro-apoptotic proteins p53 and Bax.[2] The increased stability of p53 is associated with

its phosphorylation at Ser15 and Ser392.[2]

Inhibition of RNA Polymerase II Phosphorylation: As a consequence of Cdk7 and Cdk9

inhibition, Xylocydine prevents the phosphorylation of the C-terminal domain (CTD) of RNA

polymerase II at serine residues 2 and 5.[2] This inhibition of transcriptional elongation

contributes to its cytotoxic effects.

In Vivo Anti-Tumor Activity
In preclinical studies using xenograft models with Balb/C-nude mice, Xylocydine has been

demonstrated to effectively suppress the growth of HCC tumors.[2] Importantly, it induces

apoptosis preferentially in the tumor xenografts without causing apparent toxic effects on other

tissues.[2]

Signaling Pathways and Experimental Workflows
Xylocydine's Mechanism of Action in Inducing
Apoptosis
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Caption: Xylocydine's signaling pathway leading to apoptosis.

General Experimental Workflow for Evaluating
Xylocydine's Anti-Cancer Activity
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Caption: Workflow for assessing Xylocydine's efficacy.

Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the

biological activity of Xylocydine. For specific details, it is recommended to consult the primary

research articles.

In Vitro Cdk Kinase Assay
Objective: To determine the inhibitory effect of Xylocydine on the activity of specific cyclin-

dependent kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a

substrate by a specific Cdk enzyme in the presence and absence of the inhibitor.

Methodology:

Prepare a reaction mixture containing the purified recombinant Cdk/cyclin complex, a

suitable substrate (e.g., histone H1 for Cdk1/2, GST-CTD for Cdk7/9), and a kinase buffer

(typically containing MgCl₂, ATP, and DTT).
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Add varying concentrations of Xylocydine or a vehicle control (DMSO) to the reaction

mixture.

Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time

(e.g., 20-30 minutes).

Stop the reaction by adding SDS-PAGE loading buffer.

Separate the reaction products by SDS-PAGE.

Visualize the phosphorylated substrate by autoradiography and quantify the band intensity

to determine the extent of inhibition. The IC₅₀ value is calculated from the dose-response

curve.

Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of Xylocydine on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the metabolic activity of cells. Viable cells with active

mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Methodology:

Seed hepatocellular carcinoma cells (e.g., SNU-354, HepG2) in a 96-well plate and allow

them to adhere overnight.

Treat the cells with various concentrations of Xylocydine or a vehicle control for a

specified period (e.g., 24, 48, 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to

dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.
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Calculate the percentage of cell viability relative to the control and determine the IC₅₀

value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining
and Flow Cytometry)

Objective: To quantify the induction of apoptosis by Xylocydine.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated

from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium

iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact

membrane of live cells, thus staining late apoptotic and necrotic cells.

Methodology:

Treat HCC cells with Xylocydine for the desired time.

Harvest the cells and wash them with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add FITC-conjugated Annexin V and PI to the cell suspension.

Incubate the cells in the dark for 15 minutes at room temperature.

Analyze the stained cells by flow cytometry. The cell population is differentiated into four

quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic

(Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting
Objective: To determine the effect of Xylocydine on the expression levels of specific proteins

involved in apoptosis and cell cycle regulation.

Principle: Western blotting uses antibodies to detect specific proteins that have been

separated by size using gel electrophoresis and transferred to a membrane.

Methodology:
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Treat cells with Xylocydine and lyse them to extract total protein.

Determine the protein concentration using a protein assay (e.g., BCA assay).

Separate equal amounts of protein by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2,

Bax, p53, XIAP, survivin, cleaved PARP, phospho-RNA Pol II).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

visualize them using an imaging system.

Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Xylocydine in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they

form tumors. The effect of the drug on tumor growth is then monitored.

Methodology:

Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10⁶ cells) into the flank of

immunodeficient mice (e.g., Balb/c-nude mice).

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

Randomly assign the mice to treatment and control groups.

Administer Xylocydine (e.g., intraperitoneally) or a vehicle control to the mice at a

predetermined dose and schedule.
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Measure the tumor volume regularly using calipers (Volume = (length x width²)/2).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, Western blotting).

Monitor the body weight of the mice throughout the experiment as an indicator of general

toxicity.

Conclusion
Xylocydine is a promising anti-cancer agent with a well-defined mechanism of action centered

on the inhibition of cyclin-dependent kinases and the subsequent induction of apoptosis. Its

efficacy in preclinical models of hepatocellular carcinoma suggests its potential for further

development as a therapeutic agent. The experimental protocols and data presented in this

guide provide a solid foundation for researchers and drug development professionals

interested in exploring the therapeutic applications of Xylocydine and related compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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